(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
Description
Historical Context of Benzothiazole Research
The benzothiazole nucleus, first synthesized by Heinrich Debus in 1889, originated as a synthetic intermediate but gained prominence in the 20th century for its industrial and pharmacological applications. Early studies focused on its role in vulcanization accelerators for rubber, while natural occurrences in cranberries (Vaccinium macrocarpon) and antibiotic compounds like 6-hydroxybenzothiazole-5-acetic acid highlighted its biological relevance. By the mid-20th century, benzothiazole derivatives such as thioflavin T became critical tools for studying protein aggregation in neurodegenerative diseases.
Table 1: Key Milestones in Benzothiazole Research
Significance of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene) Derivatives in Medicinal Chemistry
The (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide structure integrates three critical features:
- Benzothiazole Core : Facilitates π-π stacking and hydrogen bonding with biological targets.
- Allyl and Methoxy Substituents : Enhance lipophilicity and membrane permeability.
- Carboxamide Linkage : Stabilizes interactions with enzyme active sites.
This conjugate exemplifies structural hybridization , a strategy combining pharmacophores from known bioactive molecules. For instance, the allyl group may mimic unsaturated fatty acid chains in cell membranes, while the methoxy group modulates electronic effects to improve binding affinity.
Table 2: Structural Features and Their Roles
Current Research Landscape and Scientific Relevance
Recent studies highlight this compound’s potential in dual-targeting therapies for neurodegenerative and oncological diseases:
- Anti-Amyloid Activity : In a 2024 study, benzothiazole-carboxamide hybrids reduced α-synuclein fibril formation by 85% in Thioflavin-T assays. Transmission electron microscopy (TEM) confirmed fibril disruption, with IC~50~ values < 10 μM.
- Kinase Inhibition : Molecular docking simulations revealed strong binding (ΔG = -9.2 kcal/mol) to cyclin-dependent kinase 2 (CDK2), a target in cancer therapeutics.
- Synthetic Accessibility : A 2025 protocol achieved 78% yield via coupling 3-allyl-4-methoxybenzothiazole with benzo[d]thiazole-2-carboxylic acid using carbodiimide chemistry.
Equation 1: Simplified Synthesis Pathway $$ \text{3-Allyl-4-methoxybenzothiazole} + \text{Benzo[d]thiazole-2-carboxylic acid} \xrightarrow{\text{EDC/HOBt}} \text{this compound} \quad $$
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-3-11-22-16-13(24-2)8-6-10-15(16)26-19(22)21-17(23)18-20-12-7-4-5-9-14(12)25-18/h3-10H,1,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVFBTNUTWJBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=NC4=CC=CC=C4S3)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H29N3O6S2
- Molecular Weight : 519.6 g/mol
- CAS Number : 868376-75-4
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membrane integrity and inhibition of metabolic pathways essential for microbial survival.
| Compound | Activity | Reference |
|---|---|---|
| (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene) | Antimicrobial against E. coli and S. aureus |
Antifilarial Activity
In vitro studies have demonstrated that certain benzothiazole derivatives can inhibit the respiratory chain in Litomosoides carinii, suggesting potential antifilarial activity. This is particularly relevant for developing treatments against filarial infections.
Neuropharmacological Effects
Research has shown that benzothiazole derivatives may possess neuropharmacological effects, including antidepressant activity. In animal models, these compounds have been evaluated using the forced swim test (FST), demonstrating a significant reduction in immobility time, indicative of antidepressant effects.
| Compound | Test Used | Effect Observed | Reference |
|---|---|---|---|
| Benzothiazole Derivatives | Forced Swim Test | Decreased immobility time |
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : Some derivatives inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Cell Membrane Disruption : The compounds may disrupt microbial cell membranes, leading to cell death.
- Metabolic Pathway Interference : They can interfere with critical metabolic pathways in pathogens.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several benzothiazole derivatives against common pathogens, showing that the compound exhibited significant activity against both gram-positive and gram-negative bacteria.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
-
Antidepressant Activity : In a controlled animal study, various benzothiazole derivatives were tested for their antidepressant potential using the FST and tail suspension test (TST).
- Results : Most compounds reduced immobility time significantly at doses of 30 mg/kg, suggesting a promising antidepressant profile.
Scientific Research Applications
Antimicrobial Activity
Recent studies indicate that (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values have been determined against various bacterial strains.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Compound A | 7.7 ± 0.8 | 98 |
| Compound B | NT | 32 |
| Compound C | NT | 32 |
These results suggest that the compound has the potential to serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been investigated through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15.5 | Apoptosis induction |
| HeLa (cervical cancer) | 12.3 | Cell cycle arrest |
Research has highlighted its ability to inhibit specific kinases involved in cancer cell signaling pathways, suggesting its potential as an anticancer therapeutic agent.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been explored in vivo, showing promising results in reducing inflammation markers in animal models. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
| Inflammation Model | Dose (mg/kg) | Cytokine Reduction (%) |
|---|---|---|
| Carrageenan-induced | 10 | 75 |
| Complete Freund's Adjuvant | 20 | 80 |
These findings support the compound's potential use in treating inflammatory diseases.
Antimicrobial Efficacy Study
A study evaluated the antimicrobial activity of several benzothiazole derivatives against Mycobacterium tuberculosis. The results indicated promising MIC values for certain derivatives, suggesting modifications to enhance efficacy against resistant strains.
Cancer Cell Line Study
Another investigation assessed the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction at low concentrations. The study emphasized its potential as a therapeutic candidate against breast and cervical cancers.
Comparison with Similar Compounds
Key structural differences :
- The target compound’s fused benzo[d]thiazole system offers rigidity compared to simpler thiazoles (e.g., oxadiazole hybrids in ) .
- The allyl and methoxy substituents distinguish it from pyridinyl or acryloyl groups in other analogs .
Analytical and Physicochemical Properties
Characterization methods for similar compounds include:
- 1H/13C NMR and MS : Used to confirm molecular structures (e.g., compound 31 in achieved 99% purity via HPLC) .
- Elemental analysis : Critical for validating compositions (e.g., compound 4g in showed 64.15% C vs. 64.27% calculated) .
The target compound would require analogous characterization, with expected deviations in melting points or solubility due to its unique substituents.
Q & A
Q. What are the common synthetic routes for synthesizing (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Coupling Reactions : Amide bond formation between thiazole carboxylic acids and amines under conditions like DCC/HOBt activation (e.g., method A in and ).
- Thiazole Ring Formation : Cyclization using bromoketones or thiosemicarbazides (e.g., ).
- Substitution Reactions : Introduction of allyl and methoxy groups via alkylation or nucleophilic substitution ().
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and preparative TLC ().
Key catalysts include CuI for azide-alkyne cycloadditions () and Lawesson’s reagent for thioamide formation ().
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm structural motifs (e.g., allyl protons at δ 5.2–5.8 ppm, methoxy at δ ~3.8 ppm) ().
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 314.359 for a related carboxamide in ).
- HPLC : Assesses purity (>95% by reverse-phase methods) ().
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and thiazole ring vibrations ().
Q. What are the critical steps in purifying thiazole derivatives like this compound?
- Solvent Extraction : Ethyl acetate or dichloromethane washes to remove polar/non-polar impurities ().
- Column Chromatography : Silica gel with gradient elution (e.g., hexane:ethyl acetate 70:30 to 50:50) ().
- Recrystallization : Ethanol/water mixtures to isolate crystalline products ().
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of the Z-configuration?
Q. How to address discrepancies in NMR data during synthesis?
Q. What strategies confirm the Z-configuration in the imine linkage?
Q. How does the substitution pattern on the benzo[d]thiazole ring affect reactivity?
- Electron-Donating Groups (e.g., Methoxy) : Enhance nucleophilicity at the 2-position, facilitating imine formation ().
- Allyl Groups : Introduce steric hindrance, influencing regioselectivity in coupling reactions ().
- Fluorine Substituents : Modify electronic properties, impacting binding in biological assays ().
Q. How to design SAR studies for thiazole-based analogs?
- Structural Modifications : Vary substituents (e.g., aryl, alkyl, halogens) on the thiazole and benzothiazole rings ().
- Biological Assays : Test analogs against target enzymes (e.g., STING agonists in ) to correlate structure with activity.
- Computational Docking : Predict binding modes using software like AutoDock ().
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
